molecular formula C20H19FN4O3S B11504786 N-(3-ethyl-5-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl)benzamide

N-(3-ethyl-5-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl)benzamide

Cat. No.: B11504786
M. Wt: 414.5 g/mol
InChI Key: NJKCFMZJUDWQGD-UHFFFAOYSA-N
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Description

N-(3-ethyl-5-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl)benzamide is a complex organic compound that features a unique structure combining a benzamide moiety with a thioxoimidazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethyl-5-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl)benzamide typically involves multiple steps. One common approach is to start with the preparation of the thioxoimidazolidinone ring, followed by the introduction of the benzamide group. Key reagents and conditions often include:

    Thioxoimidazolidinone Formation: This step may involve the reaction of an appropriate amine with carbon disulfide and an alkyl halide under basic conditions.

    Benzamide Introduction: The benzamide moiety can be introduced through a coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethyl-5-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzamide moiety, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(3-ethyl-5-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(3-ethyl-5-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can inhibit or modulate their activity. The pathways involved often depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    N-(4-fluorophenyl)benzamide: Shares the benzamide moiety but lacks the thioxoimidazolidinone ring.

    4-{[2-(4-fluorophenyl)-5-(3-methylphenoxy)-3-oxo-2,3-dihydro-4-pyridazinyl]amino}-N-[2-(4-morpholinyl)ethyl]benzamide: Contains a similar benzamide structure but with different substituents.

Uniqueness

N-(3-ethyl-5-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl)benzamide is unique due to its combination of a thioxoimidazolidinone ring and a benzamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H19FN4O3S

Molecular Weight

414.5 g/mol

IUPAC Name

N-[3-ethyl-5-[2-(4-fluoroanilino)-2-oxoethyl]-4-oxo-2-sulfanylideneimidazolidin-1-yl]benzamide

InChI

InChI=1S/C20H19FN4O3S/c1-2-24-19(28)16(12-17(26)22-15-10-8-14(21)9-11-15)25(20(24)29)23-18(27)13-6-4-3-5-7-13/h3-11,16H,2,12H2,1H3,(H,22,26)(H,23,27)

InChI Key

NJKCFMZJUDWQGD-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C(N(C1=S)NC(=O)C2=CC=CC=C2)CC(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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